

# Application of 2-(4-bromophenyl)-N,N-dimethylacetamide as a Pharmaceutical Intermediate

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## Compound of Interest

**Compound Name:** 2-(4-bromophenyl)-N,N-dimethylacetamide

**Cat. No.:** B1335376

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

## Introduction

**2-(4-bromophenyl)-N,N-dimethylacetamide** is a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its chemical structure, featuring a brominated phenyl ring and a dimethylacetamide group, provides a versatile scaffold for the construction of more complex molecules. The bromine atom serves as a key functional group for carbon-carbon bond formation, often through cross-coupling reactions, while the dimethylacetamide moiety can be a precursor to other functional groups or part of the final drug structure. This document outlines the application of this intermediate in the synthesis of the first-generation antihistamine, Brompheniramine, and provides a detailed, proposed experimental protocol for its synthesis.

## Key Application: Synthesis of Brompheniramine

Brompheniramine is a histamine H1 receptor antagonist used to treat symptoms of the common cold and allergic rhinitis, such as runny nose, itchy and watery eyes, and sneezing.<sup>[1]</sup> <sup>[2]</sup> It functions by blocking the action of histamine, a substance in the body that causes allergic symptoms.<sup>[1]</sup> The structure of Brompheniramine, which is 3-(4-bromophenyl)-N,N-dimethyl-3-

(pyridin-2-yl)propan-1-amine, contains the core 4-bromophenyl and N,N-dimethyl groups present in the intermediate **2-(4-bromophenyl)-N,N-dimethylacetamide**.

## Proposed Synthetic Pathway

A plausible synthetic route to Brompheniramine from **2-(4-bromophenyl)-N,N-dimethylacetamide** involves a Grignard reaction with 2-picolylmagnesium chloride, followed by reduction of the resulting amide. This proposed pathway leverages established organometallic and reduction chemistries.

## Data Presentation

Table 1: Physicochemical Properties of **2-(4-bromophenyl)-N,N-dimethylacetamide**

Property	Value
CAS Number	19715-80-1
Molecular Formula	C <sub>10</sub> H <sub>12</sub> BrNO
Molecular Weight	242.11 g/mol
Appearance	Off-white to light yellow crystalline powder
Melting Point	78-82 °C
Purity	≥98%

Table 2: Proposed Reaction Parameters for the Synthesis of Brompheniramine

Step	Reaction	Key Reagents	Solvent	Temperature (°C)	Time (h)	Proposed Yield (%)
1	Grignard Reaction	2-(4-bromophenyl)-N,N-dimethylacetamide, 2-Picolylmagnesium chloride	Anhydrous THF	0 to RT	4-6	70-80
2	Reduction	Lithium aluminum hydride (LAH)	Anhydrous THF	0 to Reflux	8-12	80-90
3	Purification	Column Chromatography	Ethyl acetate/Hexane	RT	-	>95 (purity)

## Experimental Protocols

### Protocol 1: Proposed Synthesis of 3-(4-bromophenyl)-3-(pyridin-2-yl)-N,N-dimethylpropanamide via Grignard Reaction

Objective: To synthesize the amide intermediate for Brompheniramine through a Grignard reaction.

Materials:

- 2-(4-bromophenyl)-N,N-dimethylacetamide
- 2-(Chloromethyl)pyridine
- Magnesium turnings

- Anhydrous tetrahydrofuran (THF)
- Iodine (crystal)
- 1 M Hydrochloric acid
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, and other standard laboratory glassware.

#### Procedure:

- Preparation of the Grignard Reagent:
  - All glassware must be oven-dried and assembled under a nitrogen atmosphere.
  - To a round-bottom flask containing magnesium turnings (1.2 eq.), add a small crystal of iodine and a few drops of a solution of 2-(chloromethyl)pyridine (1.1 eq.) in anhydrous THF.
  - Initiate the reaction by gentle heating. Once the reaction starts (indicated by a color change and bubbling), add the remaining solution of 2-(chloromethyl)pyridine in anhydrous THF dropwise, maintaining a gentle reflux.
  - After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent (2-picolylmagnesium chloride).
- Grignard Reaction:
  - Cool the Grignard reagent solution to 0 °C in an ice bath.
  - Dissolve **2-(4-bromophenyl)-N,N-dimethylacetamide** (1.0 eq.) in anhydrous THF and add it dropwise to the cooled Grignard reagent solution.

- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
- Work-up and Isolation:
  - Quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid at 0 °C.
  - Extract the aqueous layer with ethyl acetate (3 x 50 mL).
  - Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
  - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, 3-(4-bromophenyl)-3-(pyridin-2-yl)-N,N-dimethylpropanamide.

## Protocol 2: Synthesis of Brompheniramine via Reduction of the Amide Intermediate

Objective: To reduce the amide intermediate to the final amine product, Brompheniramine.

Materials:

- Crude 3-(4-bromophenyl)-3-(pyridin-2-yl)-N,N-dimethylpropanamide
- Lithium aluminum hydride (LAH)
- Anhydrous tetrahydrofuran (THF)
- Sodium sulfate decahydrate
- Ethyl acetate
- Hexane

Procedure:

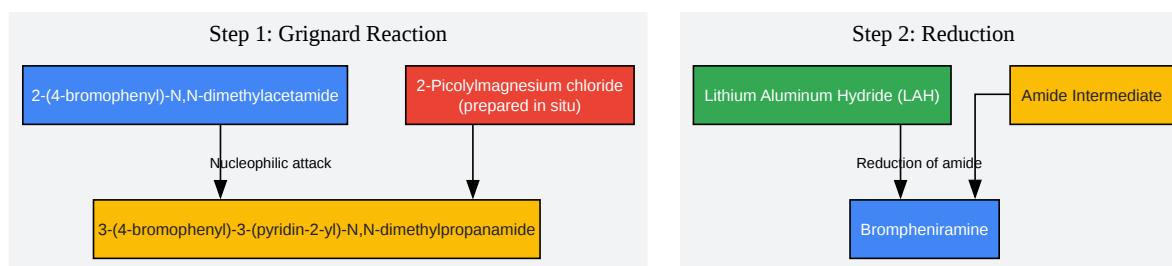
- Reduction:

- Under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (2.0 eq.) in anhydrous THF in a round-bottom flask and cool to 0 °C.
- Dissolve the crude amide from Protocol 1 in anhydrous THF and add it dropwise to the LAH suspension.
- After the addition, allow the mixture to warm to room temperature and then reflux for 8-12 hours.

• Work-up and Purification:

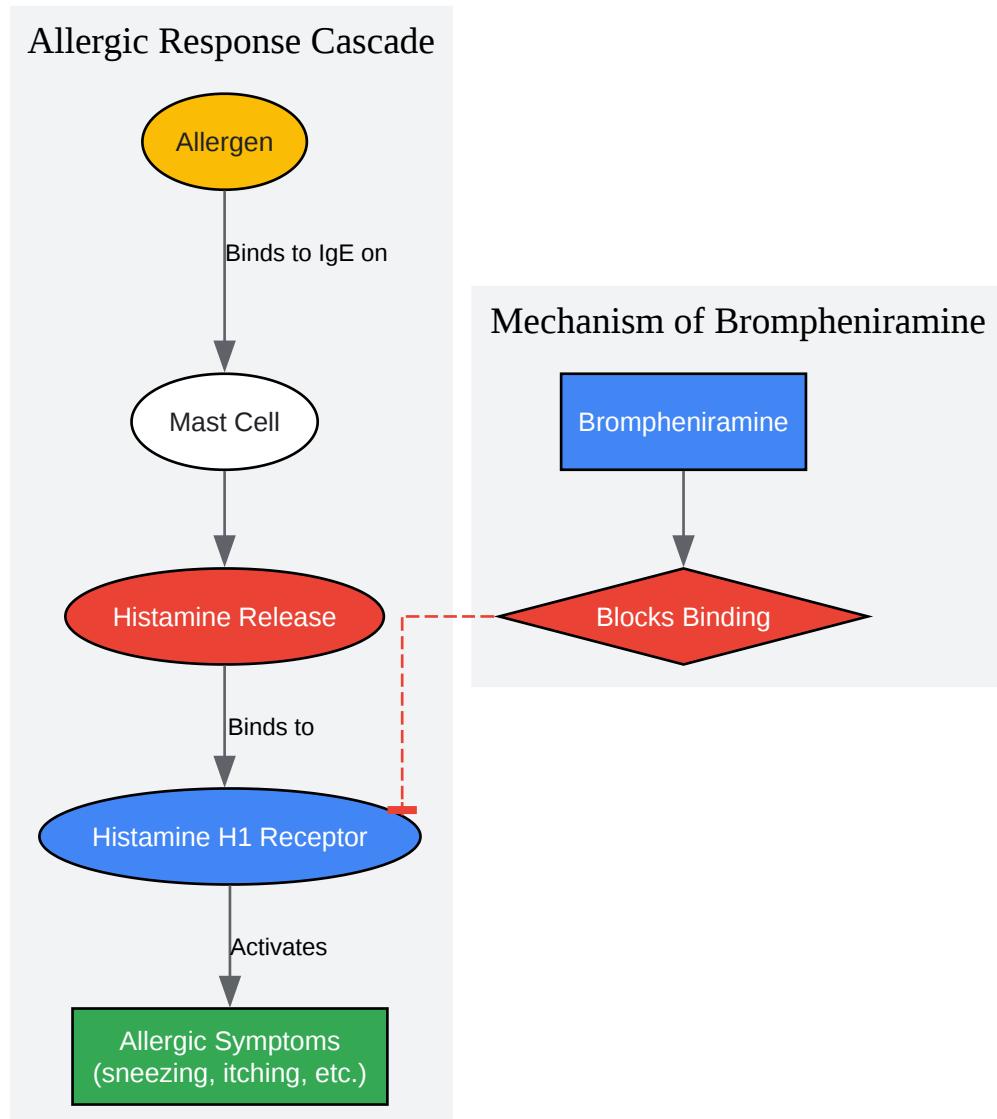
- Cool the reaction mixture to 0 °C and quench sequentially by the careful, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
- Filter the resulting granular precipitate and wash it with THF.
- Concentrate the filtrate under reduced pressure to yield crude Brompheniramine.
- Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure Brompheniramine.

## Mandatory Visualizations



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Caption: Proposed synthetic workflow for Brompheniramine.



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Caption: Signaling pathway of histamine and Brompheniramine action.

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## References

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